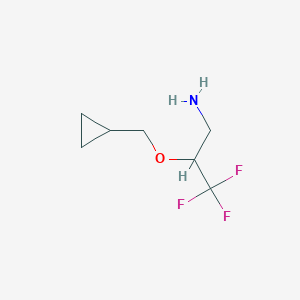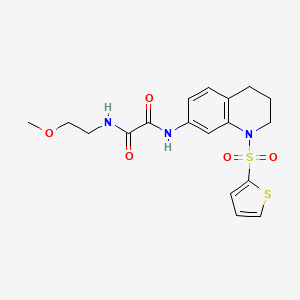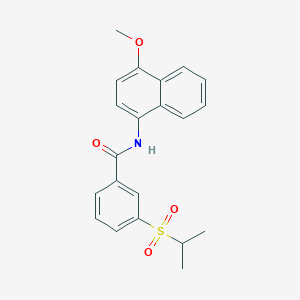![molecular formula C25H29N5O4 B2481826 2-phényl-7-(4-propionylpipérazine-1-carbonyl)-5-((tétrahydrofurane-2-yl)méthyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-86-2](/img/structure/B2481826.png)
2-phényl-7-(4-propionylpipérazine-1-carbonyl)-5-((tétrahydrofurane-2-yl)méthyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la poly(ADP-ribose) polymérase (PARP)
Ce composé a été étudié en tant qu'inhibiteur potentiel de la PARP-1. Les enzymes PARP jouent un rôle crucial dans la réparation de l'ADN, et leur inhibition peut être bénéfique dans le traitement du cancer. Plus précisément, le composé a été conçu pour améliorer la relation structure-activité des substituants dans la poche hydrophobe (sites de liaison AD). Les principales conclusions incluent :
Cette recherche met en évidence le potentiel de ce composé en tant qu'inhibiteur de la PARP, en particulier dans le contexte du traitement du cancer .
Chimie médicinale et développement de médicaments
Comprendre la relation structure-activité du composé est crucial pour le développement de médicaments. Les chercheurs peuvent optimiser ses propriétés en modifiant les substituants, en explorant les analogues et en évaluant la pharmacocinétique.
En résumé, ce composé prometteur comme inhibiteur de la PARP, mais ses applications plus larges nécessitent des investigations plus approfondies. Les chercheurs devraient explorer son potentiel dans la thérapie du cancer, l'inflammation et d'autres domaines pertinents . Pour des informations chimiques plus détaillées, vous pouvez vous référer aux données supplémentaires de la Royal Society of Chemistry ou à la page du produit de Sigma-Aldrich . Si vous avez besoin d'informations supplémentaires ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with PARP-1 by binding to its active site, thereby inhibiting its activity . The formation of a hydrogen bond between the compound and PARP-1 is essential for its inhibitory activities .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the repair of single-strand DNA breaks is impaired, which can lead to the formation of double-strand breaks. These double-strand breaks can then lead to cell death, particularly in cells that are deficient in certain DNA repair proteins .
Pharmacokinetics
The compound’s inhibitory effects on parp-1 suggest that it has sufficient bioavailability to reach its target in the cell .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to impaired DNA repair and potentially cell death. This makes the compound a potential therapeutic agent for conditions where inducing cell death is beneficial, such as in cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other molecules in the cell can affect the compound’s ability to bind to PARP-1. Additionally, the pH and temperature of the environment can influence the compound’s stability and activity .
Propriétés
IUPAC Name |
5-(oxolan-2-ylmethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-2-22(31)28-10-12-29(13-11-28)24(32)20-16-27(15-19-9-6-14-34-19)17-21-23(20)26-30(25(21)33)18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,2,6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAACAONEKEECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2481746.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)


![4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B2481754.png)

![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2481760.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2481761.png)

![4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2481763.png)
![N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2481764.png)

